molecular formula C13H12N2O7S2 B10842863 3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate

3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate

Cat. No. B10842863
M. Wt: 372.4 g/mol
InChI Key: YKEGOWCJKMPGLE-UHFFFAOYSA-N
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Description

3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both sulfamate and benzoyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of the benzoyl and sulfamate intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For instance, the use of sulfonyl chloride and amines under controlled temperature and pH conditions is common in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The process may also include purification steps such as crystallization and chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(aminosulfonyl)oxy]benzoic acid
  • 3-sulfamoyloxybenzoylphenyl sulfamate
  • 2-substituted estradiol bis-sulfamates

Uniqueness

3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate stands out due to its dual functional groups, which provide unique reactivity and versatility

properties

Molecular Formula

C13H12N2O7S2

Molecular Weight

372.4 g/mol

IUPAC Name

[3-(3-sulfamoyloxybenzoyl)phenyl] sulfamate

InChI

InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20)

InChI Key

YKEGOWCJKMPGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC(=CC=C2)OS(=O)(=O)N

Origin of Product

United States

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